molecular formula C17H25NO3 B11105542 Hexyl 4-(butanoylamino)benzoate

Hexyl 4-(butanoylamino)benzoate

Cat. No.: B11105542
M. Wt: 291.4 g/mol
InChI Key: XFCKPEWBUDAYEE-UHFFFAOYSA-N
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Description

Hexyl 4-(butanoylamino)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by a hexyl ester group attached to a benzoic acid derivative. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hexyl 4-(butanoylamino)benzoate typically involves the esterification of 4-(butanoylamino)benzoic acid with hexanol. The reaction is catalyzed by a solid acid catalyst, such as a metal composite oxide. The process involves heating the reactants under negative pressure to achieve the esterification reaction. The reaction mixture is then filtered to separate the catalyst, and the filtrate is cooled to crystallize the product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of solid acid catalysts allows for easy separation and recycling of the catalyst, making the process more efficient and environmentally friendly. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-(butanoylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hexyl 4-(butanoylamino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

Hexyl 4-(butanoylamino)benzoate exerts its effects primarily through its ability to absorb UV radiation. It absorbs UV-A radiation with a peak at 354 nm, providing protection against harmful UV rays. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the formation of edema in inflammation-evoked tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl 4-(butanoylamino)benzoate is unique due to its specific chemical structure, which provides excellent UV absorption and stability. Its ability to be synthesized using environmentally friendly methods also sets it apart from other similar compounds .

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

hexyl 4-(butanoylamino)benzoate

InChI

InChI=1S/C17H25NO3/c1-3-5-6-7-13-21-17(20)14-9-11-15(12-10-14)18-16(19)8-4-2/h9-12H,3-8,13H2,1-2H3,(H,18,19)

InChI Key

XFCKPEWBUDAYEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC

Origin of Product

United States

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